5-Chloronaphthalene-2-carboxaldehyde
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Overview
Description
5-Chloronaphthalene-2-carboxaldehyde is a chemical compound belonging to the family of naphthalene derivatives. It is characterized by a yellow crystalline solid form and is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloronaphthalene-2-carboxaldehyde typically involves the chlorination of naphthalene derivatives followed by formylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and formylation agents like dimethylformamide (DMF) in the presence of a catalyst .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination and formylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Chloronaphthalene-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄) under controlled conditions.
Major Products:
Oxidation: Formation of 5-chloronaphthalene-2-carboxylic acid.
Reduction: Formation of 5-chloronaphthalene-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-Chloronaphthalene-2-carboxaldehyde is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds and pharmaceuticals.
Biology: It is used in the study of biochemical pathways and as a probe in molecular biology experiments.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 5-Chloronaphthalene-2-carboxaldehyde exerts its effects involves interactions with various molecular targets. It can act as an electrophile in chemical reactions, facilitating the formation of covalent bonds with nucleophiles. The pathways involved may include aromatic substitution and addition reactions, depending on the specific application and conditions .
Comparison with Similar Compounds
- 5-Bromonaphthalene-2-carboxaldehyde
- 5-Iodonaphthalene-2-carboxaldehyde
- 5-Fluoronaphthalene-2-carboxaldehyde
Comparison: 5-Chloronaphthalene-2-carboxaldehyde is unique due to its specific chlorine substitution, which imparts distinct reactivity and properties compared to its bromine, iodine, and fluorine counterparts. The chlorine atom influences the compound’s electron density and steric effects, making it suitable for specific reactions and applications.
Properties
IUPAC Name |
5-chloronaphthalene-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKYNHINCCCWBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C=O)C(=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704770 |
Source
|
Record name | 5-Chloronaphthalene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122349-67-1 |
Source
|
Record name | 5-Chloro-2-naphthalenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122349-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloronaphthalene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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